3-nitro-N-(2H-tetrazol-5-yl)benzamide

EF-Tu inhibition trans-translation antibacterial target engagement

This 3-nitro-N-(2H-tetrazol-5-yl)benzamide (CAS 177785-15-8) is a distinct benzamide probe with a strong electron-withdrawing 3-nitro group and a free tetrazole NH. Unlike 3-chloro (KKL-55) or N-alkylated analogs, it enables comparative SAR of EF-Tu domain 3 binding, hydrogen-bond donor contributions, and trans-translation selectivity. Obtain ≥98 % purity material for crystallization, chemical biology, or early ADME profiling of tetrazole-containing antibacterial leads.

Molecular Formula C8H6N6O3
Molecular Weight 234.17g/mol
CAS No. 177785-15-8
Cat. No. B512011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-nitro-N-(2H-tetrazol-5-yl)benzamide
CAS177785-15-8
Molecular FormulaC8H6N6O3
Molecular Weight234.17g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NNN=N2
InChIInChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-2-1-3-6(4-5)14(16)17/h1-4H,(H2,9,10,11,12,13,15)
InChIKeyBLTLHRYRXPDWMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Nitro-N-(2H-tetrazol-5-yl)benzamide: Chemical Identity and Core Scaffold for Tetrazole-Based Probe Development


3-Nitro-N-(2H-tetrazol-5-yl)benzamide (CAS 177785-15-8) is a synthetic small-molecule benzamide derivative featuring a 3-nitro substituent on the phenyl ring and an unsubstituted 2H-tetrazole ring linked via an amide bond . It belongs to a broader class of tetrazole-substituted aryl amides that have been investigated as trans-translation inhibitors targeting the bacterial Elongation Factor Thermo-unstable (EF-Tu) [1]. The compound's molecular formula is C8H6N6O3 with a molecular weight of 234.17 g/mol . Its structural features—the electron-withdrawing nitro group and the acidic tetrazole NH—confer distinct physicochemical properties that influence target binding, solubility, and metabolic stability compared to other halogen- or alkyl-substituted analogs within the same chemotype [1].

Why 3-Nitro-N-(2H-tetrazol-5-yl)benzamide Cannot Be Replaced by Other Tetrazole-Benzamide Analogs


Within the tetrazole-benzamide chemotype, small substituent changes on the phenyl ring and tetrazole nitrogen profoundly alter biological activity and selectivity. The nitro group at the 3-position creates a unique electronic environment compared to halogen (e.g., chloro in KKL-55) or hydroxyl (e.g., 2-hydroxy-3-nitro analogs) substituents, affecting both the compound's interaction with the EF-Tu binding pocket and its physicochemical profile [1][2]. The unsubstituted tetrazole NH (versus N-alkylated derivatives) further differentiates this compound by altering hydrogen-bonding capacity and pKa, which can shift target engagement kinetics and antibacterial spectrum [2]. Generic substitution without head-to-head comparative data risks selecting a compound with divergent potency, selectivity, or ADME properties, undermining experimental reproducibility in trans-translation inhibition or antibacterial assays.

Quantitative Evidence Guide: Direct Comparator Data for 3-Nitro-N-(2H-tetrazol-5-yl)benzamide


EF-Tu Binding Affinity: 3-Nitro vs. 3-Chloro (KKL-55) Differentiation

The 3-chloro analog KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) binds EF-Tu with a Kd of 2 µM as measured by in vitro binding assays [1]. While no direct Kd measurement for 3-nitro-N-(2H-tetrazol-5-yl)benzamide has been reported in the same assay system, SAR studies within the tetrazole-benzamide series indicate that the electron-withdrawing nature and hydrogen-bonding capability of the 3-nitro substituent are predicted to shift binding affinity relative to the 3-chloro substituent due to altered interactions with domain 3 of EF-Tu [1]. The unsubstituted tetrazole NH in the target compound further distinguishes it from the N-propyl-substituted KKL-55 by enabling additional hydrogen-bond donor interactions that are absent in the alkylated comparator [1].

EF-Tu inhibition trans-translation antibacterial target engagement

Trans-Translation Inhibition Potency: Nitro-Substituted Benzamide vs. KKL-55 and KKL-201

In an in vitro trans-translation assay, KKL-55 at 10 µM reduced tmRNA-mediated peptide tagging efficiency compared to DMSO control [1]. The comparator KKL-201 (structural analog with a distinct substitution pattern) was also tested at 10 µM under identical conditions, demonstrating compound-specific differences in trans-translation inhibition potency [1]. Although 3-nitro-N-(2H-tetrazol-5-yl)benzamide was not directly tested in this published dataset, the quantitative framework established for KKL-55 and KKL-201 provides a benchmark against which the nitro analog must be evaluated to confirm its relative potency [1].

trans-translation assay tagging efficiency antibacterial mechanism

Selectivity Profile: Differential Effects on Normal Translation vs. Trans-Translation

KKL-55 (3-chloro-N-(1-propyl-1H-tetrazol-5-yl)benzamide) specifically inhibits EF-Tu activity in trans-translation without affecting its activity in normal translation at concentrations up to 100 µM, as demonstrated by in vitro translation assays using a DHFR reporter with a stop codon [1]. KKL-201 showed inhibition of normal translation at 10 µM, indicating that substituent choice directly impacts selectivity [1]. The selectivity window for 3-nitro-N-(2H-tetrazol-5-yl)benzamide has not been empirically determined, but the unique combination of the 3-nitro group and the free tetrazole NH is anticipated to produce a selectivity profile distinct from both the N-propyl-chloro (KKL-55) and the comparator KKL-201 [1].

translational selectivity EF-Tu function mechanism of action

Antibacterial Activity Against Bacillus anthracis: KKL-55 Benchmark for the Tetrazole-Benzamide Class

KKL-55 is bactericidal against vegetative cells of B. anthracis in culture and kills spores at 2× MIC [1]. At concentrations ≥2× MIC, KKL-55 protects macrophages from B. anthracis spore-induced death, a property not matched by ciprofloxacin even at 8× MIC [1]. While the MIC of 3-nitro-N-(2H-tetrazol-5-yl)benzamide against B. anthracis has not been reported, the tetrazole-benzamide scaffold's demonstrated anti-spore activity establishes a valuable application domain that must be verified with quantitative MIC and spore-killing data for the nitro analog before it can be considered for procurement in anthrax-related research [1].

Bacillus anthracis spore killing antibacterial MIC

Physicochemical Differentiation: Predicted pKa and logP of 3-Nitro vs. 2-Hydroxy-3-Nitro Benzamide Analogs

The predicted pKa of 3-nitro-N-(2H-tetrazol-5-yl)benzamide is 3.23±0.10, and its predicted density is 1.695±0.06 g/cm³ . The closely related 2-hydroxy-3-nitro-N-(tetrazol-5-yl)benzamide (disclosed in US4146631) introduces an additional hydrogen-bond donor (phenolic OH) and an intramolecular hydrogen bond with the nitro group, which is expected to lower the compound's effective logP and alter solubility and permeability relative to the target compound [1]. This physicochemical divergence means the two compounds are not interchangeable in cell-based assays or in vivo studies, where differences in membrane penetration and metabolic stability become consequential.

pKa prediction solubility physicochemical profiling

Structural Basis for EF-Tu Interaction: X-ray Crystallography of KKL-55 and Implications for Nitro Analog Binding

An X-ray crystal structure of E. coli EF-Tu in complex with KKL-55 (PDB: 8FR3) at 2.23 Å resolution reveals that KKL-55 binds in domain 3 of EF-Tu, with residues in the binding pocket critical for the interaction confirmed by mutagenesis [1]. The 3-chloro substituent of KKL-55 occupies a hydrophobic pocket, while the N-propyl group on the tetrazole engages in van der Waals contacts [1]. The 3-nitro analog is expected to reposition within this pocket due to the nitro group's stronger electron-withdrawing character and capacity for hydrogen-bond acceptance, while the unsubstituted tetrazole NH could form additional polar contacts absent in the KKL-55 co-crystal structure [1]. This structural divergence has direct implications for binding kinetics and residence time.

X-ray crystallography EF-Tu domain 3 structure-based design

Recommended Application Scenarios for 3-Nitro-N-(2H-tetrazol-5-yl)benzamide Based on Available Evidence


Structure-Activity Relationship (SAR) Studies of Tetrazole-Benzamide EF-Tu Inhibitors

Use as a key comparator compound to probe the electronic effects of the 3-position substituent on EF-Tu binding affinity and trans-translation inhibition. The 3-nitro group provides a distinct electron-withdrawing profile compared to the 3-chloro (KKL-55, Kd = 2 µM) and other halogen analogs, enabling systematic SAR exploration of the domain 3 binding pocket [1]. The unsubstituted tetrazole NH also allows investigation of hydrogen-bond donor contributions that are masked in N-alkylated derivatives like KKL-55 [1].

X-ray Crystallography and Structural Biology of EF-Tu-Ligand Complexes

Candidate for co-crystallization with E. coli EF-Tu to obtain a high-resolution structure complementary to the existing KKL-55 complex (PDB: 8FR3, 2.23 Å) [1]. The structural differences (nitro vs. chloro; NH vs. N-propyl) are predicted to reveal alternative binding poses and additional polar contacts, providing critical insights for structure-guided optimization of trans-translation inhibitors [1].

Chemical Probe Development for Trans-Translation Mechanism Studies

Deploy as a chemical biology probe to dissect the role of EF-Tu in tmRNA binding, leveraging the compound's distinct substituent profile to complement existing probes (KKL-55 and KKL-201). The compound's predicted selectivity window (based on class SAR trends) can be empirically validated in in vitro translation/trans-translation assays to establish its utility as an orthogonal tool compound [1].

Physicochemical Profiling and ADME Benchmarking of Nitro-Substituted Benzamides

Characterize the solubility, permeability, and metabolic stability of the 3-nitro-unsubstituted tetrazole scaffold as a baseline for the benzamide class. The predicted pKa (3.23±0.10) and density (1.695±0.06 g/cm³) provide a starting point for comparative profiling against the 2-hydroxy-3-nitro analog (US4146631) [2], establishing structure-property relationships that guide lead optimization for in vivo efficacy.

Quote Request

Request a Quote for 3-nitro-N-(2H-tetrazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.